Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives can involve multiple steps and reagents. For instance, a three-step synthesis involving regioselective lithiation and subsequent electrophilic substitution starting from commercially available precursors is described for the synthesis of a key building block of penoxsulam . Another synthesis method involves the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride to activate thioglycosides for the formation of glycosyl triflates . These methods highlight the versatility and complexity of synthesizing benzenesulfonyl derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl derivatives can be quite complex, as evidenced by the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The crystal structures of these compounds were determined using X-ray single crystal diffraction, revealing their molecular organization and the presence of intramolecular hydrogen bonds.
Chemical Reactions Analysis
Benzenesulfonyl derivatives can undergo various chemical reactions. For example, the electrophilic (benzenesulfonyl)difluoromethylthiolation using a shelf-stable reagent has been reported, which allows for the direct introduction of the (benzenesulfonyl)difluoromethylsulfanyl group into molecules . Additionally, reactions of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium have been used to synthesize new functionalized furoxans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl derivatives can be influenced by their molecular structure. For instance, the steric hindrance in the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects their reactivity in substitution reactions in aqueous solutions . The electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to yield perfluorocyclohexane derivatives, indicating the potential for diverse chemical transformations .
Scientific Research Applications
Cycloaddition in Synthesis
Benzenesulfonyl isocyanate is involved in a novel [2+2] cycloaddition reaction with dithiocarbamates, serving as a new method for preparing N-(C-amino-alkylthiomethylene) benzenesulfonamide derivatives (Iwakawa et al., 1988).
Synthesis of N-Substituted Phenyl Benzenesulfonylureas
4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide are synthesized from corresponding benzenesulfonyl chloride, leading to the creation of novel N-substituted phenyl-4-fluoride (or trifluoromethyl) benzenesulfonylureas (Ta-n, 2015).
Derivatives from Tricyclo[4.1.0.02,7]heptane Precursors
Benzenesulfonyl isocyanate reacts with tricyclo[4.1.0.02,7]heptane and 1-phenyltricyclo[4.1.0.02,7]heptane to produce benzenesulfonyl-substituted tricyclo[4.4.0.02,7]dec-3-enes, useful in further cyclization reactions (Vasin et al., 2019).
Reactions with Organometallic Compounds
Reactions of benzenesulfonyl isocyanate with (trimethylsilyl)amines and heptamethyldisilazane at room temperature result in the formation of adducts and provide insights into the behavior of these compounds under different conditions (Itoh et al., 1970).
Unsymmetrically Substituted Furoxans
The use of benzenesulfonyl substituted furoxans as intermediates for the synthesis of new functionalized furoxans with potential biological properties is highlighted, demonstrating the versatility of benzenesulfonyl isocyanate in organic synthesis (Sorba et al., 1996).
Safety and Hazards
The safety information for “2-(trifluoromethoxy)benzenesulfonyl isocyanate” is limited. It is an organic compound with potential risks of damaging the eyes, respiratory system, and skin . During use, appropriate personal protective measures should be taken, such as wearing protective glasses and gloves . If inhaled or in contact with the compound, the affected areas should be immediately washed, and medical help should be sought .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethoxy)benzenesulfonyl Isocyanate can be influenced by various environmental factors . For instance, its reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other reactive species could influence its stability and reactivity.
properties
IUPAC Name |
N-(oxomethylidene)-2-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-3-1-2-4-7(6)17(14,15)12-5-13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGEOPCZKEEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074383 | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99722-81-3 | |
Record name | 2-(Trifluoromethoxy)benzenesulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99722-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099722813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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